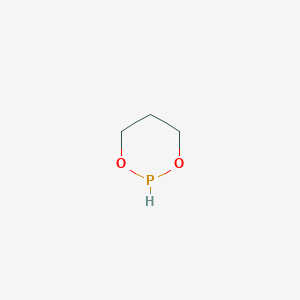

1,3,2-Dioxaphosphorinane

説明

Significance of Organophosphorus Heterocycles in Contemporary Chemical Research

Organophosphorus heterocycles represent a critical class of compounds that bridge the gap between organic and inorganic chemistry. Their importance stems from the unique properties imparted by the phosphorus atom, such as its variable oxidation states (III and V) and coordination numbers, which lead to a wide array of chemical reactivities and structural motifs. These compounds are integral to numerous scientific disciplines, finding applications as key intermediates in organic synthesis, ligands for transition metal catalysis, and as the core of various functional materials. researchgate.net

In the realm of life sciences, phosphorus is a fundamental element, forming the backbone of DNA and RNA and playing a crucial role in cellular energy transfer through adenosine (B11128) triphosphate (ATP). nih.gov This biological significance has inspired the development of a multitude of organophosphorus compounds with therapeutic potential. nih.gov Heterocyclic organophosphorus compounds, in particular, have been investigated as enzyme inhibitors, antiviral agents, and anticancer drugs. nih.gov The incorporation of a phosphorus atom into a heterocyclic ring can significantly influence the molecule's conformation, lipophilicity, and metabolic stability, making these scaffolds particularly attractive for drug design.

Furthermore, the quest for more sustainable chemical processes has highlighted the utility of organophosphorus ligands in homogeneous catalysis. Chiral phosphine (B1218219) ligands, for instance, are pivotal in many asymmetric catalytic reactions, enabling the synthesis of enantiomerically pure compounds. dntb.gov.ua The development of novel heterocyclic phosphorus-containing ligands continues to be an active area of research, aiming to fine-tune catalytic activity and selectivity.

Overview of the 1,3,2-Dioxaphosphorinane Ring System within Cyclic Phosphate and Phosphonate (B1237965) Chemistry

Within the diverse family of organophosphorus heterocycles, the this compound ring system holds a prominent position. These six-membered rings are cyclic esters of phosphoric or phosphonic acids and are characterized by a P-O-C-C-C-O backbone. Their chemistry is rich and varied, largely dictated by the substituents on the phosphorus atom and the carbon atoms of the ring.

A key feature of 1,3,2-dioxaphosphorinanes is their well-defined stereochemistry. The six-membered ring typically adopts a chair conformation, which can exist in different isomeric forms depending on the orientation of the substituents on the phosphorus and carbon atoms. researchgate.net This conformational preference plays a crucial role in determining the reactivity and biological activity of these molecules. For instance, the axial or equatorial orientation of a substituent on the phosphorus atom can significantly impact its accessibility for chemical reactions.

The synthesis of 1,3,2-dioxaphosphorinanes is most commonly achieved through the reaction of a 1,3-diol with a suitable phosphorus electrophile, such as phosphorus trichloride (B1173362) or phosphoryl chloride. More recent synthetic advancements include palladium-catalyzed cross-coupling reactions to introduce aryl or other substituents onto the phosphorus atom, allowing for the creation of a diverse range of derivatives with tailored properties. nih.gov

The inherent reactivity of the phosphorus center, combined with the conformational constraints of the ring, makes 1,3,2-dioxaphosphorinanes valuable building blocks in organic synthesis and the basis for the development of novel compounds with applications in medicine and materials science.

Detailed Research Findings

The study of 1,3,2-dioxaphosphorinanes has yielded a wealth of data regarding their synthesis, structure, and properties. The following tables summarize some of the key research findings in this area.

Table 1: Selected Physical and Spectroscopic Data for this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Melting Point (°C) | Boiling Point (°C/mmHg) | Refractive Index (n20/D) |

|---|---|---|---|---|---|---|---|

| 2-Chloro-1,3,2-dioxaphospholane (B43518) | 822-39-9 | C₂H₄ClO₂P | 126.48 | Liquid | - | 62/20 | 1.489 |

| 2-Chloro-1,3,2-dioxaphospholane 2-oxide | 6609-64-9 | C₂H₄ClO₃P | 142.48 | Liquid | 12-14 | 89-91/0.8 | 1.45 |

| 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane | 2428-06-0 | C₅H₁₀ClO₂P | 180.56 | - | - | - | - |

| 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | 4090-55-5 | C₅H₁₀ClO₃P | 196.56 | Solid | 97-102 | - | - |

| This compound, 2-methoxy-, 2-oxide | - | C₄H₉O₄P | 152.09 | - | - | - | - |

| This compound, 5,5-dimethyl-, 2-oxide | 4090-60-2 | C₅H₁₀O₃P⁺ | 149.10 | - | - | - | - |

| This compound, 2,2'-oxybis(5,5-dimethyl-, 2,2'-disulfide | 4090-51-1 | C₁₀H₂₀O₅P₂S₂ | 346.34 | - | - | - | - |

Data compiled from various sources. researchgate.net

Table 2: Representative X-ray Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Conformation |

|---|---|---|---|---|---|---|---|

| 5-Benzyloxy-2-methoxy-2-oxo-1,3,2-dioxaphosphorinane (Isomer 3B) | Orthorhombic | Pna2₁ | 10.825 | 9.342 | 6.839 | 90 | Chair |

| 2-Oxo-2-(2-pyridinyl)-4-phenyl-5,5-dimethyl-1,3,2-dioxaphosphorinane (Isomer 10a) | - | - | - | - | - | - | Chair |

Data is illustrative and sourced from specific studies. The conformation of the this compound ring is a critical aspect of its chemistry, with the chair form being the most stable and prevalent. However, boat conformations have also been observed in certain derivatives.

Applications in Chemical Synthesis and Materials Science

The unique structural and reactive properties of 1,3,2-dioxaphosphorinanes have led to their application in various fields, from the synthesis of complex molecules to the development of advanced materials.

Stereoselective Synthesis

The well-defined stereochemistry of the this compound ring makes it an excellent scaffold for stereoselective synthesis. The axial and equatorial positions on the phosphorus atom offer distinct chemical environments, which can be exploited to control the stereochemical outcome of reactions. For example, kinetically controlled palladium-catalyzed coupling reactions of 2-oxo-2H-1,3,2-dioxaphosphorinanes have been developed for the asymmetric synthesis of chiral 2-oxo-2-aryl-1,3,2-dioxaphosphorinane derivatives. nih.gov In these reactions, the axial isomer often exhibits higher reactivity than the equatorial isomer, leading to high diastereoselectivity.

Catalysis and Ligand Development

This compound derivatives have also been explored as ligands in transition metal catalysis. The phosphorus atom can coordinate to a metal center, and the substituents on the ring can be modified to tune the electronic and steric properties of the ligand, thereby influencing the activity and selectivity of the catalyst. While the use of 1,3,2-dioxaphosphorinanes as ligands is an area of ongoing research, related phosphine-based ligands have shown remarkable success in a variety of catalytic transformations, including cross-coupling and asymmetric hydrogenation reactions. dntb.gov.ua

Medicinal Chemistry

The structural similarity of some 1,3,2-dioxaphosphorinanes to naturally occurring phosphates has spurred interest in their potential as therapeutic agents. For instance, certain 2-S-(N,N-dialkylamino)ethyl]thio-1,3,2-dioxaphosphorinane 2-oxide derivatives have been synthesized and investigated as potential antiglaucoma agents due to their ability to inhibit acetylcholinesterase. researchgate.net Furthermore, the this compound scaffold has been incorporated into molecules designed as anticancer agents, such as mephosphoramide, which acts as an alkylating agent. The development of prodrugs based on this ring system is also an active area of research, aiming to improve the delivery and efficacy of therapeutic compounds.

Materials Science

In the field of materials science, 1,3,2-dioxaphosphorinanes have found a significant application as flame retardants. researchgate.net The phosphorus content of these compounds can impart fire resistance to a variety of materials, including plastics, textiles, and coatings. researchgate.net When exposed to heat, they can decompose to form a char layer that insulates the underlying material from the flame, or they can act in the gas phase to quench the combustion process. Specific derivatives, such as 2-chloro-1,3,2-dioxaphospholane and its derivatives, are used as intermediates in the synthesis of these flame-retardant additives. researchgate.net The versatility of the this compound structure allows for the design of flame retardants with specific properties, such as thermal stability and compatibility with different polymer matrices.

The this compound ring system is a versatile and valuable scaffold in organophosphorus chemistry. Its unique stereochemical features, coupled with the reactivity of the phosphorus center, have enabled its use in a wide range of applications, from the stereoselective synthesis of complex molecules to the development of novel therapeutic agents and advanced materials. As research in this area continues to expand, it is anticipated that the full potential of this remarkable heterocyclic system will be further realized, leading to new discoveries and innovations across the chemical sciences.

Structure

2D Structure

3D Structure

特性

CAS番号 |

4757-27-1 |

|---|---|

分子式 |

C3H7O2P |

分子量 |

106.06 g/mol |

IUPAC名 |

1,3,2-dioxaphosphinane |

InChI |

InChI=1S/C3H7O2P/c1-2-4-6-5-3-1/h6H,1-3H2 |

InChIキー |

LABRPRANVKSMGP-UHFFFAOYSA-N |

正規SMILES |

C1COPOC1 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 1,3,2 Dioxaphosphorinane Derivatives

Cyclization Reactions for Ring Formation

The foundational approach to synthesizing the 1,3,2-dioxaphosphorinane ring system involves the cyclization of 1,3-propanediols with various phosphorus-containing reagents. These reactions establish the core six-membered ring structure of the molecule.

Reactions of 1,3-Propanediols with Phosphorus Halides and Reagents

A primary method for constructing the this compound backbone is the reaction between a 1,3-propanediol and a phosphorus halide. The bifunctional nature of the diol allows it to react with the phosphorus reagent to form the characteristic heterocyclic ring. The choice of phosphorus reagent is crucial as it determines the initial substituents on the phosphorus atom.

A widely used method for the synthesis of this compound 2-oxides involves the reaction of a 1,3-propanediol with phosphorus oxychloride (POCl₃). This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

The mechanism involves the nucleophilic attack of the hydroxyl groups of the diol on the electrophilic phosphorus atom of POCl₃. The base facilitates the deprotonation of the hydroxyl groups, enhancing their nucleophilicity, and sequesters the HCl formed. For instance, the synthesis of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is achieved by reacting 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride in the presence of triethylamine. scientificlabs.com This cyclocondensation reaction efficiently produces the chlorinated cyclic phosphate ester, which can serve as a versatile intermediate for further functionalization. The general role of POCl₃ with alcohols in the presence of a base like pyridine is to convert the hydroxyl groups into excellent leaving groups, facilitating reactions such as dehydrations or, in this case, condensation. masterorganicchemistry.compearson.com

Table 1: Synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

| Reactants | Reagent | Base | Product |

| 2,2-dimethyl-1,3-propanediol | Phosphorus Oxychloride (POCl₃) | Triethylamine | 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide |

The synthesis of 2-thioxo-1,3,2-dioxaphosphorinane derivatives can be accomplished by the thionation of the corresponding 2-oxo analogues using Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. This reagent is a powerful and widely used agent for converting carbonyl groups into thiocarbonyls.

The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. This species then reacts with the phosphoryl oxygen (P=O) of the 2-oxo-1,3,2-dioxaphosphorinane derivative to form a transient thiaoxaphosphetane intermediate. The subsequent cycloreversion of this intermediate is driven by the formation of a thermodynamically stable P=O bond in the byproduct, resulting in the desired 2-thioxo-1,3,2-dioxaphosphorinane (P=S). This method is generally efficient for thionating ketones, amides, and lactones. The reaction is typically performed by heating the substrate with Lawesson's reagent in an inert solvent such as toluene.

Stereoselective Synthetic Approaches

Controlling the stereochemistry at the phosphorus center is a critical aspect of synthesizing this compound derivatives, as different stereoisomers can exhibit distinct chemical and physical properties. Stereoselective methods aim to produce a single diastereomer or an enriched mixture.

Another stereoselective route involves the reaction of cyclic phosphorothioic acids with phosphorus pentachloride (PCl₅). Starting with diastereomerically pure cis- or trans-2-hydroxy-1,3,2-dioxaphosphorinan-2-thiones (the tautomeric forms of cyclic phosphorothioic acids), treatment with PCl₅ can yield the corresponding 2-chloro-1,3,2-dioxaphosphorinan-2-thiones. Research has shown that this conversion can proceed with inversion of configuration at the phosphorus center. For example, cis- and trans-isomers of 2-chloro-4-methyl-1,3,2-dioxaphosphorinan-2-thiones have been obtained diastereoselectively using this method. The reaction's stereochemical course is influenced by the configuration of the starting cyclic thioacid, allowing for controlled synthesis of specific isomers.

Table 2: Summary of Stereoselective Methods

| Method | Starting Material | Reagent(s) | Product | Stereochemical Feature |

| Sulfurization | 2-Halogeno-1,3,2-dioxaphosphorinane (P(III)) | Sulfur | 2-Halogeno-1,3,2-dioxaphosphorinan-2-thione | Diastereoselective formation of cis/trans isomers |

| PCl₅ Reaction | Cyclic Phosphorothioic Acid | PCl₅ | 2-Chloro-1,3,2-dioxaphosphorinan-2-thione | Inversion of configuration at phosphorus |

Halogen-Halogen Exchange at P(IV)-Halogenides

Halogen exchange at the tetracoordinate phosphorus (P(IV)) center of this compound derivatives is a key strategy for modulating the reactivity of the phosphorus center and introducing specific functionalities. This transformation is particularly useful for the synthesis of fluorinated organophosphorus compounds, which often exhibit unique chemical and biological properties.

Geometrical isomers (cis- and trans-) of 2-fluoro-4-methyl-1,3,2-dioxaphosphorinan-2-thiones can be prepared via a halogen-halogen exchange reaction at the corresponding P(IV)-chloride or bromide. nih.gov This type of nucleophilic substitution allows for the replacement of a chloro or bromo substituent with a fluoro group. nih.govnih.gov The stereochemical outcome of these displacement reactions is highly dependent on the nature of the halogen atom involved. For instance, reactions involving cyclic thiophosphoryl chlorides and bromides typically proceed with a complete inversion of configuration at the phosphorus atom. nih.govnih.gov In contrast, substitutions involving fluorides often proceed through a stepwise addition-elimination (A-E) mechanism, which involves the formation of a pentacoordinate intermediate. nih.gov

This difference in mechanism highlights the nuanced reactivity of P(IV)-halogenides within the this compound framework and provides a stereocontrolled route to various halogenated derivatives.

Functionalization and Derivatization Strategies

Building upon the core this compound structure, various functionalization strategies enable the creation of a diverse library of compounds. These methods include oxidation of the phosphorus atom and the introduction of a wide range of substituents through nucleophilic displacement reactions.

Formation of Oxidized Forms (e.g., Phosphine (B1218219) Oxides)

The oxidation of trivalent phosphorus (P(III)) to pentavalent phosphorus (P(V)) is a fundamental transformation in the synthesis of this compound derivatives, leading to the formation of stable phosphine oxides (or more accurately, phosphonates, phosphates, and their analogues in this heterocyclic system). A common and efficient method involves the direct oxidation of 2-chloro-1,3,2-dioxaphosphorinane, a P(III) species, to its corresponding P(V) oxide, 2-chloro-1,3,2-dioxaphosphorinane-2-oxide.

This oxidation is typically achieved by reacting the P(III) precursor with molecular oxygen. google.comnbinno.comsigmaaldrich.com The process converts the cyclic chlorophosphite into a cyclic chlorophosphate, a key intermediate for further functionalization. sigmaaldrich.com This step is crucial as the resulting P(V) compounds, such as 2-chloro-1,3,2-dioxaphospholane-2-oxide (a closely related five-membered ring analogue), are versatile reagents for phosphorylation reactions. nbinno.comsigmaaldrich.com

Introduction of Diverse Substituents at the Phosphorus Atom

The 2-chloro-1,3,2-dioxaphosphorinane-2-oxide serves as an excellent electrophilic precursor for introducing a variety of substituents at the phosphorus atom via nucleophilic substitution reactions. The reactive P-Cl bond can be readily displaced by a range of nucleophiles, including alcohols and amines, to yield functionally diverse derivatives.

For example, reaction with alcohols or alkoxides leads to the formation of 2-alkoxy-1,3,2-dioxaphosphorinane-2-oxides. nih.gov Similarly, condensation with primary or secondary amines affords the corresponding 2-amino-1,3,2-dioxaphosphorinane-2-oxides, also known as cyclic phosphoramides. researchgate.net These reactions often exhibit high stereoselectivity, providing a reliable method for creating specific diastereomers. researchgate.net The versatility of this approach allows for the incorporation of complex functionalities, including polyfluoroalkoxy groups, by reacting polyfluoroalkyl dichlorophosphates with appropriate 1,3-diols. researchgate.net

Table 1: Examples of Nucleophilic Substitution at the P-Atom

| Precursor | Nucleophile | Resulting Substituent | Product Class |

|---|---|---|---|

| 2-chloro-1,3,2-dioxaphosphorinane-2-oxide | Alcohols (ROH) | Alkoxy (-OR) | Cyclic Phosphates |

| 2-chloro-1,3,2-dioxaphosphorinane-2-oxide | Amines (R₂NH) | Amino (-NR₂) | Cyclic Phosphoramides |

| Polyfluoroalkyl dichlorophosphates | 1,3-Alkanediols | Polyfluoroalkoxy (-ORf) | Polyfluoroalkylated Cyclic Phosphates |

Synthesis of Polyphosphorus-Containing Systems

The synthetic methodologies for 1,3,2-dioxaphosphorinanes can be extended to construct molecules containing multiple phosphorus centers, such as diphosphates. These structures are of significant interest in bioorganic chemistry and materials science. A critical reaction for forming such systems is the coupling of a phosphoryl chloride with a phosphoric acid (or its conjugate base).

Specifically, the formation of a diphosphate has been demonstrated through the reaction of (R)-2-chloro-2-oxo-5,5-dimethyl-4-(R)-phenyl-1,3,2-dioxaphosphorinane with 2-hydroxy-2-oxo-5,5-dimethyl-4-(R)-phenyl-1,3,2-dioxaphosphorinane. nih.gov This reaction yields both symmetric (ax-ax) and unsymmetric (ax-eq) diphosphate products. nih.gov Mechanistic studies using ¹⁸O-labeling have shown that the formation of the unsymmetric diphosphate occurs through a selective nucleophilic attack of the axial oxygen of the hydroxy component on the chloride, proceeding with an inversion of configuration at the phosphorus center. nih.gov The symmetric product can be formed directly via a retention mechanism or indirectly through the isomerization of the unsymmetric diphosphate. nih.gov This strategy provides a precise method for creating a P-O-P linkage between two this compound rings.

Innovations in Synthesis Techniques

Modern advancements in chemical synthesis are continuously being applied to organophosphorus chemistry to improve efficiency, safety, and scalability. Continuous flow chemistry, in particular, has emerged as a powerful tool for the production of this compound precursors.

Continuous Flow Chemistry Approaches for Cyclic Phosphites

The traditional batch synthesis of cyclic chlorophosphites, such as 2-chloro-1,3,2-dioxaphosphorinane, often involves the reaction of phosphorus trichloride (B1173362) with a 1,3-diol. This process can be hazardous on a large scale due to the vigorous evolution of hydrogen chloride (HCl) gas. Continuous flow chemistry offers a superior alternative by providing enhanced control over reaction parameters, improving safety, and significantly reducing reaction times.

In a continuous flow setup, reagents are pumped through a network of tubing and reactors, allowing for precise control of temperature, pressure, and mixing. This technology has been successfully applied to the synthesis of a library of cyclic chlorophosphites. The reaction of PCl₃ with various diols can be completed in minutes in a flow reactor, compared to hours or even days in a batch process. Furthermore, this module can be directly connected (concatenated) to a second flow reactor for the subsequent oxidation of the cyclic chlorophosphite to the corresponding chlorophosphate using molecular oxygen. This integrated, end-to-end process mitigates the safety risks associated with handling corrosive intermediates and by-products while enabling high-throughput production.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Cyclic Chlorophosphites

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | 5 hours to 4 days | < 2 minutes |

| Safety | Significant HCl gas release, handling of sensitive intermediates | Controlled HCl generation, enclosed system enhances safety |

| Control | Difficult to control temperature and mixing on a large scale | Precise control over temperature, mixing, and residence time |

| Scalability | Scale-up can be problematic and hazardous | Readily scalable by extending operation time or using larger reactors |

| Productivity | Lower throughput | High throughput (e.g., up to 1.88 kg per day demonstrated) |

Stereochemical Features and Conformational Dynamics

Conformational Analysis of the 1,3,2-Dioxaphosphorinane Ring System

Similar to cyclohexane, the this compound ring is not planar and adopts various puckered conformations to alleviate ring strain. libretexts.orgdavuniversity.org The primary conformations include the chair, boat, and twist-boat geometries.

Preferred Ring Conformations: Chair, Boat, and Twist-Boat Geometries

The chair conformation is generally the most stable and, therefore, the most populated conformation for the this compound ring. davuniversity.orgsid.ir This preference is attributed to the minimization of both angle strain and torsional strain, with all bond angles being close to the ideal tetrahedral angle and all substituents staggered. libretexts.org

While less stable, the boat conformation is a flexible form that can be achieved. libretexts.orgdocumentsdelivered.com However, it suffers from significant steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsing interactions. davuniversity.orgyoutube.com

To relieve some of this strain, the boat conformation can distort into a twist-boat (or skew-boat) conformation. libretexts.orgyoutube.com This twisting motion moves the flagpole hydrogens further apart and partially staggers the substituents along the sides, resulting in a structure that is more stable than the true boat but still significantly less stable than the chair conformation. libretexts.orgyoutube.com In some sterically demanding situations, the this compound ring has been observed to adopt a boat form. documentsdelivered.com

Chair-Chair Interconversions and Equilibrium

The this compound ring is not static and can undergo a rapid "ring flip" between two equivalent chair conformations. libretexts.orgmasterorganicchemistry.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. libretexts.orglibretexts.org This interconversion proceeds through higher-energy intermediates, including the half-chair and the twist-boat conformations. youtube.com

The position of the equilibrium between the two chair conformers is determined by the steric and electronic properties of the substituents on the ring. libretexts.org Generally, the conformation that places the larger substituents in the more spacious equatorial positions is favored to minimize steric strain arising from 1,3-diaxial interactions. libretexts.orgchemistrysteps.com

Stereochemical Preference of Exocyclic Substituents at Phosphorus

The orientation of substituents attached to the phosphorus atom (exocyclic substituents) is a critical aspect of the stereochemistry of 1,3,2-dioxaphosphorinanes. This preference is dictated by a combination of steric and stereoelectronic factors.

Axial versus Equatorial Orientation

Unlike in substituted cyclohexanes where bulky groups strongly prefer the equatorial position, the preference for axial or equatorial orientation of substituents on the phosphorus atom in 1,3,2-dioxaphosphorinanes is more complex. acs.orgmasterorganicchemistry.com While steric bulk plays a role, stereoelectronic effects often dominate, leading to a preference for the axial position for many common substituents like alkoxy, chloro, and even some alkyl and phenyl groups. acs.org However, other groups, such as amino groups, may show a preference for the equatorial position. acs.org

The relative stability of the cis and trans isomers, which relates to the orientation of the phosphorus substituent relative to other substituents on the ring, is also influenced by these factors. acs.org

Influence of Stereoelectronic Effects on Conformation

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the conformational preferences of the this compound ring and its substituents. wikipedia.orgimperial.ac.uk These effects can override purely steric considerations.

The anomeric effect is a key stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor the axial orientation, even if it is sterically more demanding. wikipedia.orgdypvp.edu.in This effect is a result of a stabilizing interaction between a lone pair of electrons on one heteroatom and the antibonding (σ*) orbital of the bond to the adjacent heteroatomic substituent. wikipedia.orgyoutube.com

In the context of 1,3,2-dioxaphosphorinanes, two types of anomeric effects are considered:

Endo-anomeric effect : This involves the interaction of the lone pairs on the ring oxygen atoms with the antibonding orbital of the exocyclic bond at the phosphorus atom (nO → σ*P-X). rsc.orgasianpubs.org This interaction is most effective when the exocyclic substituent (X) is in the axial position, thus stabilizing this conformation. rsc.orgscripps.edu

Exo-anomeric effect : This refers to the interaction between a lone pair on the exocyclic substituent (X) and the antibonding orbitals of the endocyclic P-O bonds (nX → σ*P-O). wikipedia.orgasianpubs.orgscripps.edu The strength of this effect is dependent on the nature of the substituent and its rotational conformation. wikipedia.org

The balance between the endo- and exo-anomeric effects, along with steric factors, ultimately determines the preferred conformation of the this compound derivative. rsc.org The magnitude of these effects is influenced by the electronegativity of the substituents and the nature of the solvent. dypvp.edu.insibran.ru

Table 1: Conformational Preferences in 1,3,2-Dioxaphosphorinanes

| Feature | Preferred Conformation/Orientation | Key Influencing Factors |

| Ring System | Chair | Minimization of angle and torsional strain libretexts.orgdavuniversity.org |

| Boat/Twist-Boat | Present in equilibrium, but generally less stable libretexts.orgdocumentsdelivered.com | |

| Exocyclic Substituent at P | Axial (for many common substituents) | Anomeric effects (endo- and exo-) acs.orgrsc.orgscripps.edu |

| Equatorial (for some substituents, e.g., amino groups) | Steric bulk, specific stereoelectronic interactions acs.org |

Generalized Anomeric Effects

The anomeric effect, a fundamental stereoelectronic phenomenon, describes the preference of a heteroatomic substituent at a carbon adjacent to another heteroatom in a ring for the axial position, contrary to what would be predicted by steric bulk alone. wikipedia.org This concept is extended to the generalized anomeric effect , which applies to any system with the C-Y-C-X framework, where Y is a heteroatom with lone pairs (like the oxygen in the this compound ring) and X is an electronegative substituent. wikipedia.orgscripps.edu

In 1,3,2-dioxaphosphorinanes, this effect is crucial. A key explanation for the anomeric effect is the stabilizing hyperconjugative interaction between a lone pair (n) on an endocyclic oxygen atom and the antibonding orbital (σ) of the adjacent C-X or P-X bond. rsc.orgchemmethod.com For this interaction to be maximal, the orbitals must be anti-periplanar, a condition met when the substituent is in the axial position. This n → σ delocalization stabilizes the axial conformer. chemmethod.com

Another contributing factor is dipole minimization. In the equatorial conformer, the dipoles of the ring heteroatom and the substituent are partially aligned, leading to repulsion. In the axial orientation, these dipoles are more opposed, resulting in a lower energy state. wikipedia.org

Studies on 2-halo-1,3,2-dioxaphosphinanes using Density Functional Theory (DFT) have shown that the axial conformer is more stable than the equatorial one. chemmethod.com This stability is attributed to a dominant negative hyperconjugation interaction (LP (2)O → σ* (P-X)) between the non-bonded electron pairs on the oxygen and the adjacent P-X bond in the axial conformer. chemmethod.com

Role of Steric Interactions (e.g., 1,3-Diaxial Repulsions)

While electronic effects like the anomeric effect are significant, steric interactions also play a critical role in determining the most stable conformation. The most prominent of these are 1,3-diaxial interactions , which are steric repulsions between an axial substituent and the other axial atoms or groups on the same side of the ring. quimicaorganica.orgquora.com

In a chair conformation, an axial substituent on the phosphorus atom (or a carbon atom) can experience steric strain from close contact with the axial hydrogens at the C4 and C6 positions. chemistrysteps.com This repulsion destabilizes the conformation where bulky groups occupy axial positions. youtube.com The balance between the stabilizing anomeric effect, which favors an axial position for electronegative substituents, and the destabilizing 1,3-diaxial repulsions, which favor an equatorial position for bulky groups, ultimately dictates the conformational equilibrium. quimicaorganica.orgyoutube.com

The magnitude of this steric strain, often quantified as an "A-value," increases with the size of the substituent. chemistrysteps.com For very bulky groups, the steric hindrance can be so severe that it forces the group into the equatorial position, even if electronic effects would favor the axial orientation. youtube.com

Table 1: Factors Influencing Conformational Preference in 1,3,2-Dioxaphosphorinanes

| Feature | Favors Axial Position | Favors Equatorial Position |

| Anomeric Effect | Electronegative substituents on phosphorus | Less electronegative or bulky substituents |

| Steric Hindrance | Small substituents (e.g., H, F) | Bulky substituents (e.g., tert-butyl) |

| 1,3-Diaxial Interactions | N/A (this is a destabilizing factor for axial) | Avoidance of these interactions |

Impact of Electronic Properties of Substituents on Conformational Equilibrium

The electronic nature of the substituents, particularly on the phosphorus atom, has a profound impact on the conformational equilibrium. The strength of the anomeric effect is directly related to the electronegativity of the substituent.

In a series of 2-halo-1,3,2-dioxaphosphinanes, computational studies revealed that the stability of the axial conformer increases as the electronegativity of the halogen decreases. chemmethod.com This is because the hyperconjugative interaction (LP (O) → σ* (P-X)) is stronger when the P-X bond is a better electron acceptor. chemmethod.com Furthermore, fluorine substitution elsewhere in a ring system can induce so-called "pseudo-anomeric effects" through electrostatic 1,3-diaxial interactions, where newly electropositive axial hydrogens interact favorably with the lone pairs of an axial substituent's oxygen atom. nih.gov

The interplay between steric and electronic effects is a central theme in the chemistry of these heterocycles. chemrxiv.org The final conformational outcome is a fine balance of these competing influences.

Conformational Dependence on Diol Precursors

The conformation and configuration of 1,3,2-dioxaphosphorinanes can be directly influenced by the conformation of the 1,3-diol used in their synthesis. researchgate.net Research on diastereomeric 5-tert-butyl-4-methyl-2-phenoxy-2-oxo-1,3,2-dioxaphosphorinanes has shown that the initial orientation of substituents on the heterocyclic ring is established during the phosphorylation reaction with the diol precursor in its most stable conformation. researchgate.net

Once the ring is formed, the final, preferred conformation is then fine-tuned by the aforementioned stereoelectronic and steric effects. researchgate.net This "memory" of the precursor's conformation provides a powerful tool for stereoselective synthesis.

Diastereoisomerism and Configurational Stability

The presence of multiple stereocenters, often at the phosphorus atom and on the carbon backbone of the ring, leads to the formation of diastereomers. researchgate.net Diastereomers are stereoisomers that are not mirror images of each other and, as a result, have different physical and chemical properties. uou.ac.in

The synthesis of 1,3,2-dioxaphosphorinanes from substituted 1,3-diols and a phosphorus reagent typically yields a mixture of diastereomers. researchgate.net These can be identified and their structures determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and X-ray crystallography. researchgate.net

The configurational stability of these diastereomers can vary. In some cases, a spontaneous conversion from a less stable diastereomer to a more stable one can occur, for instance, during chromatographic purification or simply upon standing in solution. researchgate.net This highlights that while a certain configuration may be formed kinetically based on the diol precursor, it may later isomerize to the thermodynamically more stable diastereomer.

Reactivity and Reaction Mechanisms of 1,3,2 Dioxaphosphorinane Derivatives

Nucleophilic Substitution Reactions at Phosphorus

Nucleophilic substitution at the tetracoordinate phosphorus atom of 1,3,2-dioxaphosphorinane derivatives is a cornerstone of their chemistry, with the stereochemical outcome being a subject of extensive investigation. These reactions are pivotal for the synthesis of a wide array of organophosphorus compounds.

Mechanistic Pathways: SN2-P and Addition-Elimination (A-E)

Two primary mechanisms govern nucleophilic substitution at the phosphorus center in these cyclic compounds: the concerted S\sub>N2-P mechanism and the stepwise addition-elimination (A-E) mechanism.

The S\sub>N2-P mechanism is analogous to the S\sub>N2 reaction at a carbon center. It involves a backside attack by the nucleophile on the phosphorus atom, leading to a trigonal bipyramidal transition state where the incoming nucleophile and the leaving group occupy the apical positions. researchgate.net This process occurs in a single, concerted step.

The Addition-Elimination (A-E) mechanism , on the other hand, is a two-step process. The nucleophile first adds to the phosphorus atom to form a pentacoordinate trigonal bipyramidal intermediate (TBPI). researchgate.net This intermediate can then undergo pseudorotation, a process that interchanges the substituents in the apical and equatorial positions, before the leaving group is expelled to form the final product. The stability and lifetime of this intermediate are key factors in determining the reaction's stereochemical course.

Stereochemical Course: Inversion and Retention of Configuration

The stereochemical outcome of nucleophilic substitution at the phosphorus atom of this compound derivatives can result in either inversion or retention of the configuration at the phosphorus center.

Inversion of Configuration: This is the characteristic outcome of the S\sub>N2-P mechanism, where the nucleophile attacks from the side opposite to the leaving group. researchgate.net Inversion is also observed in the A-E mechanism if the incoming nucleophile and the leaving group both occupy apical positions in the trigonal bipyramidal intermediate and no pseudorotation occurs.

Retention of Configuration: This outcome is generally associated with the A-E mechanism. It occurs when the trigonal bipyramidal intermediate undergoes one or more pseudorotations before the leaving group departs from an apical position. For retention to occur, the entering and leaving groups must have different positional preferences (apical vs. equatorial) within the intermediate.

Studies on diastereomeric cis- and trans-isomers of 2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones have shown that both inversion and retention of configuration at phosphorus are possible. researchgate.net

Factors Influencing Mechanism and Stereochemistry

The competition between the S\sub>N2-P and A-E mechanisms, and consequently the stereochemical outcome, is influenced by several factors:

Nature of the Halogen (Leaving Group): The nature of the leaving group plays a crucial role. For instance, in reactions of 2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones, cyclic chlorides and bromides tend to react with nucleophiles with inversion of configuration, suggesting an S\sub>N2-P pathway. researchgate.net In contrast, the corresponding fluorides often react via an A-E mechanism, which can lead to a mixture of products. researchgate.net This is attributed to the high strength of the P-F bond and the ability of fluorine to stabilize the pentacoordinate intermediate.

Nature of the Nucleophile: The strength and steric bulk of the incoming nucleophile can influence the reaction pathway. Stronger nucleophiles may favor the concerted S\sub>N2-P mechanism, while bulkier nucleophiles might favor the stepwise A-E pathway.

Solvent and Reaction Conditions: The polarity of the solvent and the presence of salts can also affect the reaction mechanism and stereochemistry by stabilizing or destabilizing transition states and intermediates. researchgate.net

| Halogen (Leaving Group) | Typical Mechanism | Predominant Stereochemical Outcome |

|---|---|---|

| Chlorine (Cl) | SN2-P | Inversion of Configuration |

| Bromine (Br) | SN2-P | Inversion of Configuration |

| Fluorine (F) | Addition-Elimination (A-E) | Mixture of Inversion and Retention |

Oxidation and Reduction Chemistry

The phosphorus atom in this compound derivatives can exist in different oxidation states, most commonly P(III) and P(V). The interconversion between these states through oxidation and reduction reactions is a fundamental aspect of their chemistry.

Formation of P(V) Compounds

Trivalent phosphorus (P(III)) compounds in the this compound series can be readily oxidized to the corresponding pentavalent (P(V)) compounds. This is a common and synthetically useful transformation. For example, 2-chloro-1,3,2-dioxaphosphorinane, a P(III) compound, can be oxidized to 2-chloro-2-oxo-1,3,2-dioxaphosphorinane, a P(V) compound. This oxidation can be achieved using various oxidizing agents. The sulfurization of cyclic P(III)-halogenides is another method to obtain P(V) compounds, specifically thiones. researchgate.net

Conversion to P(III) Compounds

The reduction of pentavalent phosphorus (P(V)) compounds back to their trivalent (P(III)) counterparts is a more challenging transformation but is crucial for synthetic cycles. This deoxygenation of P(V) oxides can be accomplished using various reducing agents. While specific methods for the direct reduction of 2-oxo-1,3,2-dioxaphosphorinanes are not extensively detailed in common literature, general methods for the reduction of phosphine (B1218219) oxides to phosphines can be applied. These methods often involve the use of silanes or other specialized reducing agents. The conversion typically requires activation of the P=O bond to facilitate its cleavage.

| Oxidation State | General Structure | Example Compound | Conversion Reaction |

|---|---|---|---|

| P(III) | 2-substituted-1,3,2-dioxaphosphorinane | 2-chloro-1,3,2-dioxaphosphorinane | Oxidation |

| P(V) | 2-substituted-2-oxo-1,3,2-dioxaphosphorinane | 2-chloro-2-oxo-1,3,2-dioxaphosphorinane | Reduction |

Hydrolysis Reactions

The hydrolysis of this compound derivatives is a fundamental reaction that has been studied to understand the mechanisms of nucleophilic substitution at the phosphorus center. The kinetics and stereochemical outcomes of these reactions are highly dependent on the substituents on the phosphorus atom and the reaction conditions.

The alkaline hydrolysis of this compound derivatives, particularly those with halogen substituents, reveals a strong dependence of the reaction mechanism on the nature of the leaving group. nih.gov For instance, the hydrolysis of diastereomeric cis- and trans-2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones shows different mechanistic pathways for different halogens. nih.govsemanticscholar.org

Cyclic cis- and trans-isomers of chlorides and bromides react with hydroxide ions (HO⁻) predominantly through an SN2-P mechanism, which proceeds with a single transition state and results in an inversion of the configuration at the phosphorus atom. nih.govsemanticscholar.org This is consistent with early studies on optically active thiophosphonyl chlorides, which also demonstrated that alkaline hydrolysis proceeds with inversion at the phosphorus center. nih.gov

In contrast, the alkaline hydrolysis of the corresponding 2-fluoro derivatives follows a different path. The reaction of both cis- and trans-fluorides yields the same mixture of the resultant cyclic thiophosphoric acids, indicating a mechanism that does not depend on the starting stereochemistry. nih.govsemanticscholar.org Density Functional Theory (DFT) calculations suggest that the substitution at phosphorus in these fluoride derivatives proceeds stepwise via an addition-elimination (A-E) mechanism. semanticscholar.org This pathway involves the formation of a pentacoordinate trigonal bipyramidal intermediate (TBPI), which can undergo pseudorotation before the leaving group is expelled. nih.govresearchgate.net The formation of a more stable intermediate dictates the final product distribution. semanticscholar.org

The kinetics of alkaline hydrolysis have also been investigated for other derivatives. Studies on 2-propyl- and 2-isopropyl-2-oxo-1,3,2-dioxaphosphorinane have determined the rate constants and thermodynamic parameters for the reaction, providing quantitative data on their reactivity towards alkaline-mediated cleavage. tandfonline.com

Table 1: Mechanistic Summary of Alkaline Hydrolysis for 2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones Data sourced from DFT calculations and experimental observations. nih.govsemanticscholar.org

| Halogen Substituent (X) | Predominant Mechanism | Stereochemical Outcome | Key Intermediate |

| Chlorine (Cl) | SN2-P | Inversion of configuration | Single transition state |

| Bromine (Br) | SN2-P | Inversion of configuration | Single transition state |

| Fluorine (F) | Addition-Elimination (A-E) | Mixture of products (loss of stereointegrity) | Pentacoordinate intermediate |

The solvent plays a crucial role in the hydrolysis of this compound derivatives by influencing reactant solvation, transition state stabilization, and even the reaction mechanism itself. The study of alkaline hydrolysis of 2-propyl- and 2-isopropyl-2-oxo-1,3,2-dioxaphosphorinane in aqueous mixtures of aprotic solvents like dioxane, dimethylsulfoxide (DMSO), and acetone has shown that the rate of hydrolysis is a function of both the polarity of the solvent mixture and the volume ratio of the aprotic solvent to water. tandfonline.com

Generally, the rate of hydrolysis can be expressed as a function of the dielectric constant of the medium. tandfonline.com Changes in the solvent composition can also affect the hydration of the nucleophile (HO⁻), potentially making it stronger and increasing the reaction rate. tandfonline.com For these specific compounds, the hydrolysis demonstrates an isokinetic relationship, which suggests that the fundamental reaction mechanism remains similar across the various solvent systems studied. tandfonline.com

However, in some cases, a change in solvent can lead to a shift in the reaction mechanism. For example, the solvolysis of certain phosphate esters shows a change from a bimolecular SN2(P)-type mechanism in water to a unimolecular SN1(P)-type mechanism in less polar alcohol solvents like tert-butyl alcohol. nih.gov This is supported by significant changes in the activation entropy. nih.gov Furthermore, using a high percentage of an aqueous dipolar aprotic solvent like DMSO instead of pure water can cause a dramatic increase in the hydrolysis rate of some phosphate esters, by factors as large as 10⁶–10⁷. nih.gov

Interestingly, for the alkaline hydrolysis of 2-fluoro-4-methyl-1,3,2-dioxaphosphorinan-2-thiones, the reaction medium and the presence of added inorganic salts were found to have a negligible effect on the ratio of inversion to retention products, suggesting that for this specific A-E mechanism, the solvent's role in dictating stereochemistry is minimal. nih.gov

Table 2: Effect of Solvent Composition on Alkaline Hydrolysis Rate Constants (k) of 2-Alkyl-2-oxo-1,3,2-dioxaphosphorinanes Illustrative data based on findings from studies on solvent effects. tandfonline.com

| Solvent System (Aqueous) | Dielectric Constant Trend | Effect on HO⁻ Nucleophilicity | Observed Rate Constant (k) Trend |

| Dioxane | Decreases with increasing dioxane | Modified by hydration changes | Dependent on multiple factors |

| Dimethylsulfoxide (DMSO) | Increases with increasing DMSO | Modified by hydration changes | Dependent on multiple factors |

| Acetone | Decreases with increasing acetone | Modified by hydration changes | Dependent on multiple factors |

Advanced Organic Reactions

Derivatives of this compound are not only subjects of mechanistic studies but also valuable participants in advanced, metal-catalyzed organic reactions for constructing complex molecules.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fishersci.casigmaaldrich.com Derivatives of this compound can participate in these reactions both as substrates and as ligands.

A stereoselective synthesis of chiral 2-oxo-2-aryl-1,3,2-dioxaphosphorinane derivatives has been developed via a palladium-catalyzed coupling reaction. acs.org This method leverages the different reactivities of the two epimers of the starting 2-oxo-2H-1,3,2-dioxaphosphorinane derivative. Under kinetically controlled conditions, the axial isomer of the product can be obtained with high diastereoselectivity from a mixture of starting epimers. acs.org

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, typically involves a catalytic cycle consisting of three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the bond of an organohalide (R-X), forming a palladium(II) intermediate. libretexts.orgyoutube.com

Transmetalation : An organometallic nucleophile (R'-M) exchanges its organic group with the halide on the palladium center. libretexts.orgyoutube.com

Reductive Elimination : The two organic groups (R and R') couple and are eliminated from the palladium, forming the final product (R-R') and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

In addition to coupling reactions, palladium(II) complexes can catalyze the addition of organopalladium species across unsaturated bonds, such as those in alkenes, alkynes, and nitriles. diva-portal.org Furthermore, certain this compound derivatives have been successfully employed as P-chiral ligands in palladium-catalyzed asymmetric allylic alkylation, demonstrating their utility in controlling the stereochemistry of complex transformations. rsc.org

Copper catalysis offers a cost-effective and efficient alternative for various coupling reactions. A notable application is in oxidative dehydrogenative coupling, where C-H bonds are functionalized. For example, a copper-catalyzed oxidative coupling of carboxylic acids with alkanes has been developed to selectively synthesize allylic esters. rsc.org This process involves multiple dehydrogenation and esterification steps, representing a novel method for the oxidative esterification of unactivated C(sp³)–H bonds. rsc.org

Another relevant transformation is the copper-catalyzed oxidative cross-coupling of boronate esters with terminal alkynes. nih.gov This reaction provides a direct method for the alkynylation of aryl groups under mild conditions, serving as a valuable alternative to the traditional palladium-catalyzed Sonogashira reaction. A plausible catalytic cycle for such reactions involves the formation of a copper(II) acetylide, transmetalation with the boronate ester, and subsequent reductive elimination to yield the coupled product. The catalyst is then regenerated by an oxidant. nih.gov

The interplay between transition metal catalysis and radical chemistry has opened new avenues for chemical synthesis, allowing for unique reactivity and selectivity. researchgate.net Metal complexes can initiate and control the course of radical reactions, often through single-electron transfer (SET) processes. cmu.edu

This concept, termed metalloradical catalysis, involves the generation of "metal-entangled" organic radicals where the radical character is transferred from the metal center to a substrate. nih.gov The catalytic cycle in these reactions is distinct from traditional two-electron pathways, as the metal center typically cycles between oxidation states separated by a single unit (e.g., Mⁿ → Mⁿ⁺¹ → Mⁿ). nih.gov

Palladium and copper, the metals discussed in the previous sections, are also capable of mediating radical reactions. researchgate.net For example, a palladium-catalyzed C-H arylation reaction using diaryliodonium salts was dramatically accelerated by combining it with a photocatalyst that generates aryl radicals under visible light. umich.edu This dual catalytic system merges a Pd(II)/Pd(IV) ionic cycle with a photoredox cycle that provides the radical intermediates, leading to a highly efficient transformation at room temperature. umich.edu This approach highlights how metal catalysts can be integrated into radical pathways to enhance reaction rates and enable transformations under mild conditions. umich.edu

Highly Regioselective Modified Pudovik Addition Reactions

The Pudovik reaction, the addition of a P-H bond across a C=C double bond, is a fundamental method for forming carbon-phosphorus bonds. While the classical Pudovik reaction is well-established, modifications to control regioselectivity, particularly with cyclic phosphorus compounds like this compound derivatives, are of significant interest in synthetic chemistry. Research in this area is ongoing, with a focus on achieving high regioselectivity through various catalytic and stereochemical strategies.

The reaction of dialkyl α-oxophosphonates with P(O)H reagents can lead to either the expected Pudovik adduct or a rearranged product with a >P(O)–CH–O–P(O)< skeleton. The outcome is highly dependent on the reaction conditions, including the nature and amount of the amine catalyst, temperature, and solvent. For instance, the reaction of diethyl α-oxoethylphosphonate with various phosphites and phosphine oxides demonstrates this dichotomy. The substituent on the central carbon atom (e.g., methyl vs. phenyl) significantly influences the propensity for rearrangement.

In the context of stereochemistry, the addition of dialkyl phosphites to α-oxophosphonates, a variant of the Pudovik reaction, has been studied. For example, the reaction of dimethyl α-oxoethylphosphonate with dialkyl phosphites or secondary phosphine oxides can be tuned to selectively produce the α-hydroxy-methylenebisphosphonate adduct. nih.gov Using a small amount of diethylamine (DEA) as a catalyst (5%) favors the formation of the Pudovik adduct. nih.gov However, increasing the catalyst concentration (to 40%) can lead exclusively to a rearranged phosphonate-phosphate product. nih.gov

While the broader Pudovik reaction has been extensively studied, specific research on "highly regioselective modified" Pudovik additions utilizing this compound derivatives is a more specialized field. The principles of asymmetric synthesis, often employing chiral auxiliaries or catalysts, are generally applied to control the regioselectivity of such additions. The rigid chair-like conformation of the this compound ring can impart a degree of stereochemical control in these reactions, influencing the facial selectivity of the addition to the prochiral center of the unsaturated substrate. Further research is focused on developing novel catalysts and chiral this compound-based reagents to enhance the regioselectivity and expand the synthetic utility of this important C-P bond-forming reaction.

Synthesis of Symmetrical and Unsymmetrical Trisulfides

Derivatives of this compound have been ingeniously employed as reagents for the synthesis of both symmetrical and unsymmetrical trisulfides under mild conditions. These methods offer significant advantages, including high yields and the use of stable, readily available starting materials.

A key intermediate in these syntheses is 5,5-dimethyl-2-sulfanyl-2-thioxo-1,3,2-dioxaphosphorinane. This compound serves as a precursor to reactive sulfur-transfer agents.

Symmetrical Trisulfides:

A convenient method for the preparation of symmetrical trisulfides involves the use of (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorin-2-yl)disulfanyl derivatives. organic-chemistry.orgresearchgate.netmostwiedzy.pl These are prepared from the reaction of either bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl) disulfide or 5,5-dimethyl-2-sulfanyl-2-thioxo-1,3,2-dioxaphosphorinane with bromine to generate a sulfenyl bromide in situ. This reactive intermediate is then treated with a variety of thiols to afford the corresponding symmetrical trisulfides in very good yields. researchgate.netmostwiedzy.pl

Unsymmetrical Trisulfides:

For the synthesis of unsymmetrical trisulfides, a specialized reagent, 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane, has been developed. organic-chemistry.orgthieme-connect.comresearchgate.netresearchgate.netresearcher.life This reagent is prepared from 5,5-dimethyl-2-sulfanyl-2-thioxo-1,3,2-dioxaphosphorinane, dodecane-1-thiol, and sulfur dichloride. thieme-connect.comresearchgate.netresearcher.life The subsequent reaction of this trisulfanyl derivative with various aliphatic and aromatic thiols, as well as L-cysteine derivatives, in the presence of a base like triethylamine, yields the desired unsymmetrical trisulfides. thieme-connect.comresearchgate.netresearcher.life This method is notable for its mild reaction conditions and high yields. organic-chemistry.orgthieme-connect.comresearchgate.netresearchgate.netresearcher.life

The following table summarizes the synthesis of various unsymmetrical trisulfides using this method:

| Entry | Thiol (R-SH) | Product (RSSS-dodecyl) | Yield (%) |

| 1 | 1-Butanethiol | 1-(Butyldisulfanyl)dodecane | 92 |

| 2 | 2-Methyl-2-propanethiol | 1-(tert-Butyldisulfanyl)dodecane | 94 |

| 3 | Cyclohexanethiol | 1-(Cyclohexyldisulfanyl)dodecane | 95 |

| 4 | 11-Hydroxy-1-undecanethiol | 11-(Dodecyldisulfanyl)undecan-1-ol | 89 |

| 5 | Thiophenol | 1-(Phenyldisulfanyl)dodecane | 91 |

| 6 | 4-Methylthiophenol | 1-((4-Methylphenyl)disulfanyl)dodecane | 93 |

| 7 | 4-Chlorothiophenol | 1-((4-Chlorophenyl)disulfanyl)dodecane | 94 |

| 8 | 2-Naphthalenethiol | 2-(Dodecyldisulfanyl)naphthalene | 92 |

| 9 | N-Boc-L-cysteine methyl ester | Methyl 2-(tert-butoxycarbonylamino)-3-(dodecyldisulfanyl)propanoate | 85 |

Data sourced from Synlett 2010, No. 19, pp 2857–2860. thieme-connect.com

The reaction mechanism is believed to involve the nucleophilic attack of the thiol on the central sulfur atom of the trisulfanyl reagent, leading to the formation of the unsymmetrical trisulfide and the release of the dioxaphosphorinane byproduct.

Michaelis-Arbuzov Type Reactions of Cyclic Phosphites

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphonate (B1237965). wikipedia.org When applied to cyclic phosphites, such as derivatives of this compound, the reaction exhibits interesting stereochemical outcomes due to the conformational rigidity of the six-membered ring.

The reaction mechanism proceeds via an initial S(_N)2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a quasi-phosphonium salt intermediate. wikipedia.orgjk-sci.comorganic-chemistry.org This is followed by the dealkylation of this intermediate by the displaced halide ion, which attacks one of the alkoxy carbons attached to the phosphorus, resulting in the final phosphonate product. jk-sci.comorganic-chemistry.org

For cyclic phosphites, the stereochemistry of the reaction is of particular interest. Studies on conformationally rigid this compound systems have shown that the reaction can proceed with either inversion or retention of configuration at the phosphorus center. nih.gov The stereochemical course is influenced by several factors, including the nature of the entering and leaving groups, the solvent, and the presence of any additives. nih.gov

The reaction of 2-alkoxy-1,3,2-dioxaphosphorinanes with alkyl halides provides a clear example of this reaction. The trivalent phosphorus in the dioxaphosphorinane ring attacks the alkyl halide, leading to the formation of a phosphonium intermediate. The subsequent dealkylation step involves the halide ion attacking the exocyclic alkoxy group, which cleaves to yield the final cyclic phosphonate and a new alkyl halide. The rigidity of the dioxaphosphorinane ring system often allows for a high degree of stereochemical control in this process.

Investigations into the nucleophilic substitution at the phosphorus atom in diastereomeric cis- and trans-2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones have provided significant insights into the mechanism. nih.gov These studies have shown that displacement reactions can occur with both inversion and retention of configuration at the phosphorus atom, highlighting the complex interplay of factors that determine the stereochemical outcome in these cyclic systems. nih.gov

The following table presents representative data for the Michaelis-Arbuzov reaction, illustrating typical reactants and conditions. While specific data for this compound derivatives is dispersed throughout the literature, this table reflects the general conditions often employed.

| Alkyl Halide | Phosphite | Catalyst | Temperature (°C) | Product |

| Benzyl bromide | Triethyl phosphite | None | 100-150 | Diethyl benzylphosphonate |

| Ethyl iodide | Trimethyl phosphite | None | 120-160 | Dimethyl ethylphosphonate |

| Allyl chloride | Triisopropyl phosphite | None | 100-140 | Diisopropyl allylphosphonate |

| Benzyl alcohol | Triethyl phosphite | n-Bu₄NI | 125 | Diethyl benzylphosphonate |

The use of catalysts, such as Lewis acids, can alter the reaction mechanism and, in some cases, allow the reaction to proceed under milder conditions. organic-chemistry.org The Michaelis-Arbuzov reaction remains a versatile and widely used method for the synthesis of phosphonates, and its application to cyclic systems like 1,3,2-dioxaphosphorinanes continues to be an area of active research, particularly with respect to controlling the stereochemical outcome.

Advanced Spectroscopic and Diffraction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3,2-dioxaphosphorinane derivatives. The presence of NMR-active nuclei such as ¹H, ¹³C, and ³¹P allows for a detailed investigation of the molecule's conformation, the electronic environment of the phosphorus atom, and the stereochemical relationships between different parts of the molecule.

¹H NMR spectroscopy provides critical information about the protons within the this compound ring. The chemical shifts and coupling patterns of the protons at the C4, C5, and C6 positions are highly dependent on their axial or equatorial orientation, which is a consequence of the ring's preferred chair conformation.

The protons on the carbon atoms adjacent to the oxygen atoms (C4 and C6) typically resonate in the range of 3.5-4.5 ppm, while the protons on the C5 carbon appear further upfield. Due to the ring's chair conformation, axial and equatorial protons are chemically non-equivalent and exhibit distinct chemical shifts. Typically, axial protons are more shielded and resonate at a higher field (lower ppm) compared to their equatorial counterparts.

Vicinal proton-proton coupling (³JHH) provides detailed insight into the dihedral angles between adjacent protons. organicchemistrydata.org The magnitude of these couplings can be predicted by the Karplus equation, which correlates the coupling constant to the H-C-C-H dihedral angle. organicchemistrydata.org In a typical chair conformation, the coupling between two adjacent axial protons (³Jaa) is large (typically 8-13 Hz), whereas axial-equatorial (³Jae) and equatorial-equatorial (³Jee) couplings are smaller (typically 2-5 Hz). This difference is invaluable for assigning the stereochemistry of substituents on the ring.

Furthermore, protons on the C4 and C6 carbons also exhibit coupling to the phosphorus atom, known as three-bond phosphorus-proton coupling (³JHP), which is discussed in more detail in section 5.1.3.2.

¹³C NMR spectroscopy is used to analyze the carbon framework of this compound derivatives. compoundchem.com Like in ¹H NMR, the chemical shifts of the ring carbons are influenced by their chemical environment. The carbon atoms bonded to oxygen (C4 and C6) are deshielded and resonate downfield, typically in the range of 60-75 ppm, while the C5 carbon is found further upfield. libretexts.org

A key feature in the ¹³C NMR spectra of these compounds is the presence of carbon-phosphorus spin-spin coupling. iaea.org The magnitude of this coupling depends on the number of bonds separating the two nuclei and the geometry of the molecule.

Two-bond coupling (²JPC): Coupling occurs between the phosphorus atom and the carbons at the C4 and C6 positions. The magnitude of ²JPC is sensitive to the orientation of the substituent on the phosphorus atom.

Three-bond coupling (³JPOCC): Coupling between the phosphorus atom and the C5 carbon is observed. The magnitude of ³JPOCC has been shown to depend on the P-O-C-C dihedral angle, making it a useful parameter for conformational analysis. jeolusa.com

Proton-decoupled ¹³C spectra simplify the analysis by removing C-H splitting, leaving only the C-P couplings visible as doublets for each unique carbon signal coupled to phosphorus. iaea.org In some cases, triple-resonance experiments that decouple both ¹H and ³¹P simultaneously can be used to unequivocally identify carbon signals by reducing them to singlets. slideshare.net

Table 1: Illustrative ¹³C NMR Data for Alkyl Phosphonate (B1237965) Moieties This table provides example values for related acyclic phosphonate structures to illustrate typical C-P coupling constants.

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Coupling Constant (JCP, Hz) |

| Diethyl methylphosphonate | P-C H₃ | 10.85 | ¹JCP = 144 |

| Ethyl dimethyl phosphonoacetate | P-C H₂- | 33.13 | ¹JCP = 135 |

| Diethyl (ethoxymethyl)phosphonate | P-C H₂-O | 64.35 | ¹JCP = 167 |

| Data sourced from a study on alkyl phosphonates. slideshare.net |

³¹P NMR Spectroscopy for Phosphorus Environment and Coupling

³¹P NMR is arguably the most informative spectroscopic technique for studying 1,3,2-dioxaphosphorinanes, as it directly probes the phosphorus nucleus. huji.ac.il The ³¹P nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR experiments. nih.gov Chemical shifts are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄). huji.ac.il

The chemical shift of the ³¹P nucleus is highly sensitive to its local electronic environment, including the oxidation state of phosphorus, the nature of the substituents attached to it, and the conformation of the six-membered ring. huji.ac.il

Oxidation State: Trivalent phosphorus (P(III)) compounds, such as phosphites, typically resonate in a broad downfield region, often from +130 to +150 ppm. Pentavalent phosphorus (P(V)) compounds, such as phosphates and phosphonates, resonate at much higher fields, typically in the range of +20 to -20 ppm.

Substituent Effects: The electronegativity of the substituents on the phosphorus atom significantly influences the chemical shift. More electronegative substituents generally cause the ³¹P resonance to shift downfield (to higher ppm values). For example, replacing a chloro substituent with a more electronegative fluoro substituent on a this compound ring leads to a downfield shift.

Conformation and Ring Strain: The geometry and bond angles within the dioxaphosphorinane ring affect the ³¹P chemical shift. researchgate.net Different ring conformations (e.g., chair vs. boat) or the presence of bulky substituents that distort the ring can lead to measurable changes in the chemical shift. In substituted derivatives, the chemical shift can differ between diastereomers, for instance, depending on whether a substituent on phosphorus is in an axial or equatorial position. researchgate.net

Theoretical calculations have become an important tool for interpreting ³¹P NMR chemical shifts, providing insights into how factors like geometry, solvent effects, and molecular dynamics contribute to the observed values. researchgate.net

The coupling between the phosphorus nucleus and protons on the C4 and C6 carbons (³JPOCH) provides valuable stereochemical information. This three-bond coupling constant shows a strong dependence on the P-O-C-H dihedral angle, similar to the Karplus relationship for H-H couplings.

The magnitude of ³JPOCH is typically different for axial and equatorial protons:

trans-orientation: When the P-O and C-H bonds are in a trans (anti-periplanar) arrangement (dihedral angle ≈ 180°), the coupling constant is large, often in the range of 20-25 Hz.

gauche-orientation: When the P-O and C-H bonds have a gauche relationship (dihedral angle ≈ 60°), the coupling constant is significantly smaller, typically 1-5 Hz.

This stereospecific dependency allows for the unambiguous assignment of axial and equatorial protons at the C4 and C6 positions and is a powerful tool for determining the conformation of the ring and the orientation of substituents.

When a this compound acts as a ligand to a transition metal, ³¹P NMR spectroscopy provides information on the nature of the metal-phosphorus bond and the geometry of the resulting complex. scielo.br If the metal is NMR-active (e.g., ¹⁹⁵Pt, ¹⁰³Rh), direct metal-phosphorus coupling constants (¹JMP) can be observed.

For platinum complexes, the one-bond coupling constant, ¹J(PtP), is particularly informative. scielo.br Its magnitude is influenced by the s-character of the Pt-P bond; a higher s-character results in a larger coupling constant. For instance, in complexes of 2-fluoro-1,3,2-dioxaphosphorinane, the ¹J(PtP) value is larger than in the corresponding 2-chloro-1,3,2-dioxaphosphorinane complex, reflecting the higher electronegativity of fluorine. scielo.br

When two non-equivalent phosphorus ligands are present in a complex, phosphorus-phosphorus coupling (typically ²JPP) can be observed. The magnitude of this coupling often helps distinguish between cis and trans isomers. For square planar platinum(II) complexes, cis ²JPP values are typically small (e.g., 23-41 Hz), while trans ²JPP values are much larger. scielo.br

Table 2: ³¹P NMR Data for Platinum(II) Complexes of Substituted 1,3,2-Dioxaphosphorinanes

| Complex | Ligand (L) | δ(PA) (ppm) | ¹J(PtPA) (Hz) | δ(PB) (ppm) | ¹J(PtPB) (Hz) | ²J(PAPB) (Hz) |

| cis-[PtCl₂(PEt₃)(L)] | 2-chloro-1,3,2-dioxaphosphorinane | 129.4 | 5576 | 10.4 | 3389 | 23 |

| cis-[PtCl₂(PEt₃)(L)] | 2-fluoro-1,3,2-dioxaphosphorinane | 114.7 | 6251 | 10.5 | 3448 | 26 |

| Data from a study on cis square planar platinum(II) complexes. Pₐ refers to the dioxaphosphorinane ligand and Pₑ refers to the triethylphosphine (B1216732) (PEt₃) ligand. scielo.br |

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR spectroscopy is instrumental in probing the conformational dynamics of 1,3,2-dioxaphosphorinanes. Many of these molecules exhibit conformational exchange processes that are slow on the NMR timescale at room temperature, leading to broad or duplicated signals. By altering the temperature, the rate of these exchange processes can be manipulated.

For instance, in some macrocyclic ellagitannins containing a this compound-like moiety, room temperature ¹H NMR spectra show broad signals due to slow interconversion between different conformers. scielo.br As the temperature is lowered, the signals sharpen, indicating the convergence of multiple conformers into a more stable, single conformation. scielo.br This phenomenon allows for a more detailed analysis of the predominant conformer at lower temperatures. scielo.brresearchgate.net Studies have shown that as temperature decreases, a progressive sharpening of aromatic signals can be observed, which is attributed to the stabilization of a single, more stable conformer. scielo.br This technique has been successfully used to study the conformational interchange of complex molecules, revealing the presence of multiple conformers and allowing for the determination of thermodynamic parameters for their interchange. researchgate.net

2D NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HSQC)

Two-dimensional (2D) NMR techniques are indispensable for the definitive structural assignment of complex molecules like this compound derivatives. These experiments provide information about the connectivity between different nuclei within the molecule. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu This is crucial for establishing the spin systems within the molecule, such as the arrangement of protons on the six-membered ring. researchgate.netsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that map the correlation between a proton and a directly attached heteronucleus, most commonly ¹³C. sdsu.eduyoutube.com They are essential for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached protons. youtube.comcornell.edu HSQC is often preferred as it can provide narrower resonances for ¹H-¹³C correlations. researchgate.net

The combined application of these 2D NMR methods allows for a comprehensive and unambiguous elucidation of the molecular structure of this compound derivatives in solution. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orgnih.gov This technique provides a static picture of the molecule, offering a wealth of information about its conformation, bond lengths, and angles.

Determination of Absolute Configuration and Conformation in Crystalline State

For chiral this compound derivatives, X-ray crystallography is a powerful tool for determining their absolute configuration. nih.govnih.gov This is achieved through the analysis of anomalous scattering effects, which can distinguish between a molecule and its non-superimposable mirror image (enantiomer). ed.ac.ukmit.edu The determination of the absolute structure of an enantiomerically pure crystal directly establishes the absolute configuration of the constituent molecules. ed.ac.uk While traditionally requiring the presence of heavy atoms, modern techniques allow for the determination of absolute configuration even for molecules containing only light atoms like oxygen, provided the crystal quality is high. mit.edu

Furthermore, X-ray diffraction studies provide an exact picture of the conformation adopted by the this compound ring in the crystalline state. For example, in a derivative of this compound, the six-membered ring including the phosphorus atom was found to adopt a chair conformation. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsion Angles in the Ring System

A key output of X-ray crystallographic analysis is the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. researchgate.netresearchgate.netrsc.org This data is crucial for understanding the geometry and strain of the this compound ring.

For instance, in a study of (E)-1-{2-[(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)oxy]naphthalen-1-yl}-N-(4-fluorophenyl)methanimine, the exocyclic P—O bond was found to be significantly longer (1.6678(12) Å) than the two endocyclic P—O bonds (1.6046(13) and 1.6096(12) Å). researchgate.net The bond angles around the phosphorus atom in this compound ranged from 96.35(6)° to 102.37(6)°. researchgate.net In another example, 5,5-dimethyl-2-chloro-2-oxo-1,3,2-dioxaphosphorinane, the P-Cl bond length was determined to be 1.982(7) Å and the P=O bond length was 1.457(20) Å. researchgate.net

The following table presents selected bond lengths and angles for a representative this compound derivative, providing a quantitative look at its molecular geometry.

| Bond/Angle | Value (Å or °) |

| P-O (endocyclic) | 1.6046(13) Å, 1.6096(12) Å |

| P-O (exocyclic) | 1.6678(12) Å |

| O-P-O | 96.35(6)° - 102.37(6)° |

Data for (E)-1-{2-[(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)oxy]naphthalen-1-yl}-N-(4-fluorophenyl)methanimine. researchgate.net

Crystallographic Studies of Metal Complexes and Ligand Coordination

This compound derivatives can act as ligands, coordinating to metal centers to form metal complexes. X-ray crystallography is essential for characterizing the structure of these complexes, revealing the coordination geometry around the metal ion and the mode of ligand binding. jocpr.com For example, crystallographic studies have been used to determine the structure of Cu(II), Co(II), and Fe(II) complexes with a derivative of this compound, confirming their octahedral or tetrahedral geometries. jocpr.com The synthesis and X-ray diffraction analysis of a cyclohexadienyl iron trifluoromethyl complex also demonstrated the utility of this technique in characterizing novel organometallic compounds. mdpi.com

Vibrational Spectroscopy (IR) for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. masterorganicchemistry.comyoutube.com The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule. wisc.edu

In the context of 1,3,2-dioxaphosphorinanes, IR spectroscopy can be used to identify characteristic absorptions for P-O-C, P=O, and other bonds within the molecule. For example, the C-F stretches in a trifluoromethyl-substituted iron complex containing a cyclohexadienyl ligand were observed as strong absorptions at 1093, 1044, and 991 cm⁻¹. mdpi.com The IR spectrum is often divided into a "fingerprint region" (below 1500 cm⁻¹), which is unique for each compound, and a functional group region (above 1500 cm⁻¹). openstax.org

While primarily used for functional group identification, IR spectroscopy can also provide conformational insights. The position and shape of certain vibrational bands can be sensitive to the conformation of the molecule. For instance, different conformers may exhibit slightly different vibrational frequencies for the same functional group.

Mass Spectrometry (MS) / High-Resolution Mass Spectroscopy (HRMS)